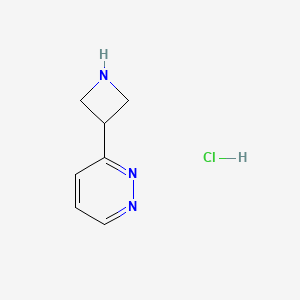

3-(Azetidin-3-yl)pyridazine hydrochloride

Description

Significance of Azetidine (B1206935) Ring System in Chemical Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in contemporary chemical research for its unique structural and chemical properties.

Azetidine, also known as azacyclobutane, is a saturated heterocyclic organic compound with three carbon atoms and one nitrogen atom. wikipedia.org It is the smallest nitrogen-containing saturated heterocycle that possesses reasonable chemical stability, making it an attractive component in molecular design. enamine.net This fundamental structure serves as a versatile building block in the synthesis of more complex molecules. nih.govmagtech.com.cn

A defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, while contributing to its reactivity, also imparts a high degree of molecular rigidity. mdpi.comnih.gov This rigidity is a valuable attribute in drug design, as it can lead to a more defined spatial orientation of substituents, potentially increasing binding affinity to biological targets. enamine.net The inherent strain can also be harnessed for synthetic transformations, allowing for controlled ring-opening reactions. rsc.orgnih.gov

Table 1: Comparative Ring Strain of Saturated Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine (B6355638) | 6 | ~0 |

Data sourced from multiple chemical literature sources.

The azetidine scaffold is considered a "privileged" motif in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. rsc.orgresearchgate.netacs.org Its incorporation into drug candidates has been associated with a wide range of pharmacological activities. nih.gov The rigid nature of the azetidine ring can enhance ligand efficiency and improve pharmacokinetic properties. nih.gov In synthetic chemistry, azetidines serve as key intermediates for the preparation of a variety of nitrogen-containing compounds. nih.govacs.org

The introduction of the azetidine ring system into molecules significantly expands the accessible chemical space for drug discovery. nih.gov By providing a rigid, three-dimensional scaffold, azetidines allow for the creation of structurally novel compounds that differ from more traditional, often flatter, aromatic systems. enamine.net The ability to functionalize the azetidine ring at various positions further contributes to the generation of diverse molecular libraries for screening and lead optimization. acs.orgnih.gov

Significance of Pyridazine (B1198779) Ring System in Chemical Research

The pyridazine ring system, another important heterocycle, offers a distinct set of properties that are valuable in chemical and pharmaceutical research.

Pyridazine is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. wikipedia.org This arrangement of nitrogen atoms distinguishes it from its isomers, pyrimidine (B1678525) and pyrazine, and imparts unique electronic properties to the ring. wikipedia.orgyoutube.com The pyridazine structure is found in a number of compounds with biological activity and serves as a key building block in the synthesis of various derivatives. wikipedia.orgdntb.gov.ua The presence of the two adjacent nitrogen atoms can influence the molecule's polarity and ability to form hydrogen bonds, which are crucial for molecular recognition processes. nih.gov

Table 2: Properties of Pyridazine

| Property | Value |

|---|---|

| Molecular Formula | C4H4N2 |

| Molar Mass | 80.090 g·mol−1 |

| Appearance | Colorless liquid |

| Boiling Point | 208 °C (406 °F; 481 K) |

| Solubility in water | Miscible |

Data sourced from Wikipedia. wikipedia.org

The synthesis of 3-(Azetidin-3-yl)pyridazine (B13497369) hydrochloride represents a deliberate effort to combine the advantageous features of both the azetidine and pyridazine rings. Research into this compound and its analogs could lead to the discovery of new chemical entities with tailored properties for various applications, particularly in the field of medicinal chemistry. The hydrochloride salt form suggests its potential use in pharmaceutical formulations, given that it is a common method to improve the solubility and stability of amine-containing compounds. bldpharm.comgoogle.com

Physicochemical Properties of the Pyridazine Ring

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive component in drug design. jpsbr.orgnih.gov These properties distinguish it from other aromatic systems like benzene (B151609) and other diazines such as pyrimidine and pyrazine.

Key physicochemical characteristics of the pyridazine ring include its topology, dipole moment, low intrinsic basicity (pKa), hydrogen bond acceptor potential, and the electron-withdrawing effects at certain positions. nih.gov The two adjacent nitrogen atoms create a significant dipole moment, which can influence intermolecular interactions such as π-π stacking. nih.gov This inherent polarity also contributes to a lower lipophilicity compared to a phenyl ring, which can be advantageous for improving the pharmacokinetic profile of a drug candidate. nih.gov

The pyridazine ring is a weak base and has a robust capacity to accept hydrogen bonds, which can be crucial for binding to biological targets. nih.gov Furthermore, the electron-deficient nature of the pyridazine ring, particularly at the C-3 and C-6 positions, can modulate the properties of attached substituents. nih.gov

Table 1: Comparative Physicochemical Properties of Diazines

| Property | Pyridazine | Pyrimidine | Pyrazine |

|---|---|---|---|

| Dipole Moment (D) | 3.9 - 4.2 | 2.3 | 0 |

| pKa | 2.1 - 2.3 | 1.1 - 1.3 | 0.4 - 0.6 |

| Boiling Point (°C) | 208 | 123 - 124 | 115 - 118 |

| Melting Point (°C) | -8 | 20 - 22 | 53 |

Pyridazine as a Versatile Pharmacophore and Scaffolding Element

The pyridazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This versatility has led to its incorporation into a wide array of biologically active molecules. The pyridazine ring can act as a bioisosteric replacement for other aromatic rings, offering improved properties such as increased polarity and reduced metabolic liability. nih.gov

The utility of the pyridazine scaffold is demonstrated by its presence in a number of therapeutic agents and agrochemicals. jpsbr.org It is a core component in drugs with diverse activities, including antihypertensive, anti-inflammatory, and anticancer agents. jpsbr.orgnih.gov For instance, pyridazine derivatives have been investigated as inhibitors of various enzymes and receptors, highlighting the broad applicability of this heterocyclic system in drug design. nih.govresearchgate.net The recent approval of drugs containing a pyridazine ring underscores its value in modern drug discovery. nih.gov

Amenability of Pyridazine to Substitution and Functionalization

A key advantage of the pyridazine scaffold is its amenability to chemical modification. The electron-deficient nature of the ring makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity provides a platform for the synthesis of diverse libraries of compounds for biological screening.

The substitution pattern on the pyridazine ring can be controlled to fine-tune the electronic and steric properties of the molecule, which is a critical aspect of structure-activity relationship (SAR) studies. Various synthetic methodologies have been developed to functionalize the pyridazine core, enabling medicinal chemists to explore the chemical space around this scaffold extensively.

Rationale for Combining Azetidine and Pyridazine Scaffolds

The combination of an azetidine ring with a pyridazine scaffold in a single molecule, as seen in 3-(Azetidin-3-yl)pyridazine hydrochloride, represents a strategic approach in medicinal chemistry to create novel compounds with potentially superior drug-like properties.

The azetidine ring , a four-membered saturated heterocycle containing one nitrogen atom, is increasingly utilized in drug design. enamine.netlifechemicals.comnih.gov Its inclusion can confer several advantages:

Conformational Rigidity : The strained four-membered ring introduces a degree of conformational constraint, which can lead to higher binding affinity for a biological target by reducing the entropic penalty upon binding. enamine.net

Improved Physicochemical Properties : Azetidines can act as bioisosteres for other groups, and their incorporation can modulate properties such as solubility and metabolic stability. lifechemicals.com

Three-Dimensionality : The non-planar nature of the azetidine ring provides a three-dimensional character to the molecule, which can be beneficial for exploring the binding pockets of target proteins.

By combining the desirable attributes of the pyridazine ring—such as its unique electronic properties and hydrogen bonding capabilities—with the conformational rigidity and favorable physicochemical contributions of the azetidine moiety, medicinal chemists aim to develop novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. This strategic combination of a flat, aromatic scaffold with a three-dimensional, saturated heterocycle offers a powerful tool for the design of the next generation of therapeutic agents. technologynetworks.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1255531-15-7 |

|---|---|

Molecular Formula |

C7H10ClN3 |

Molecular Weight |

171.63 g/mol |

IUPAC Name |

3-(azetidin-3-yl)pyridazine;hydrochloride |

InChI |

InChI=1S/C7H9N3.ClH/c1-2-7(10-9-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H |

InChI Key |

QMZRNHTYMAJSMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NN=CC=C2.Cl |

Origin of Product |

United States |

Advanced Characterization Techniques for Azetidinyl Pyridazine Compounds

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For 3-(Azetidin-3-yl)pyridazine (B13497369) hydrochloride, the analysis would be performed on the free base, 3-(Azetidin-3-yl)pyridazine. The protonated molecule, [C₇H₉N₃ + H]⁺, would be observed. HRMS can distinguish this ion from other ions with the same nominal mass but different elemental compositions, thus confirming the molecular formula. acs.org

Table 3: HRMS Data for the Protonated Molecule

| Ion | Elemental Formula | Calculated m/z |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present in a compound. The IR spectrum of 3-(Azetidin-3-yl)pyridazine hydrochloride would exhibit characteristic absorption bands.

N-H stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretch of the secondary amine hydrochloride in the azetidine (B1206935) ring.

C-H stretching: Aromatic C-H stretching vibrations from the pyridazine (B1198779) ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring will appear just below 3000 cm⁻¹. liberty.edu

C=N and C=C stretching: The pyridazine ring will show characteristic C=N and C=C stretching vibrations in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. liberty.edunist.gov

C-N stretching: The C-N stretching vibrations of the azetidine and pyridazine rings will appear in the 1300-1000 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Azetidinium N-H | Stretch | 3400-3200 (broad) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Pyridazine C=N, C=C | Stretch | 1600-1400 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, and for assessing its purity. The most common method for organic compounds is combustion analysis, which measures the percentage of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₇H₁₀ClN₃. These calculated values serve as a benchmark against which experimentally determined values are compared.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 48.98 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.88 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.65 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 24.49 |

| Total | 171.65 | 100.00 |

In the characterization of novel heterocyclic compounds, including pyridazine derivatives, elemental analysis serves as a cornerstone for structural confirmation. liberty.edu The standard procedure involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured by sophisticated detectors. elementar.com From the masses of these products, the percentage composition of carbon, hydrogen, and nitrogen in the original sample can be determined. wikipedia.org

For a synthesized compound to be considered analytically pure, the experimentally determined ("found") percentages of each element should closely match the theoretically calculated values. nih.gov According to guidelines set by many scientific journals, the found values should be within ±0.4% of the calculated values. nih.govresearchgate.net This level of agreement provides strong evidence that the synthesized compound has the expected molecular formula and is free from significant impurities. nih.gov

While specific experimental elemental analysis data for this compound is not extensively reported in publicly available literature, the principles of this analytical technique are universally applied in the synthesis of related azetidinyl and pyridazine compounds. For instance, in the synthesis of various pyridazin-3-one derivatives, elemental analysis is routinely used alongside spectroscopic methods to unambiguously characterize the final products. nih.gov The close correlation between the calculated and found elemental percentages in those studies validates the successful synthesis and purity of the target molecules.

Therefore, for this compound, researchers would expect to find experimental values for carbon, hydrogen, and nitrogen that are in close agreement with the theoretical percentages listed in Table 1. Any significant deviation would prompt further purification of the compound or a re-evaluation of its proposed chemical structure.

Medicinal Chemistry and Biological Activity of Azetidinyl Pyridazine Scaffolds

Structure-Activity Relationship (SAR) Studies of Azetidinyl Pyridazines

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological efficacy. For azetidinyl pyridazine (B1198779) derivatives, these studies involve systematic modifications of both the azetidine (B1206935) and pyridazine rings to elucidate key structural features required for activity.

The biological activity of pyridazine derivatives can be significantly modulated by the nature and position of substituents. researchgate.netresearchgate.net For instance, in a series of 3,6-disubstituted pyridazine derivatives, the introduction of a 4-fluorophenyl group was found to be crucial for high inhibitory activity against certain kinases. acs.org The substitution pattern on the pyridazine ring can influence factors such as electronic distribution, lipophilicity, and steric bulk, all of which play a role in target binding. researchgate.net

Similarly, modifications to the azetidine ring can have a profound impact on biological activity. The substitution on the azetidine nitrogen is a common point of diversification. For example, in a series of azetidine derivatives evaluated as GABA uptake inhibitors, the attachment of lipophilic residues to the nitrogen atom significantly influenced their potency at GAT-1 and GAT-3 transporters. nih.gov Specifically, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the nitrogen showed the highest potency at GAT-1. nih.gov

While specific SAR data for 3-(Azetidin-3-yl)pyridazine (B13497369) hydrochloride is not extensively available in the public domain, general principles from related series can be extrapolated. It is plausible that substitution on the pyridazine ring or acylation/alkylation of the azetidine nitrogen would lead to a range of biological activities. The following table summarizes the impact of substitutions on related pyridazine and azetidine scaffolds.

| Scaffold | Substitution Position | Substituent Type | Impact on Biological Efficacy | Reference |

| Pyridazin-3(2H)-one | Position 6 | 4-substituted phenyl | Influences vasorelaxant activity. | researchgate.net |

| Triazolo[4,3-b]pyridazine | Various | Different aromatic and heterocyclic groups | Affects antiproliferative cytotoxicity. | rsc.org |

| Azetidine | Nitrogen | Lipophilic residues (e.g., 4,4-diphenylbutenyl) | Enhances potency as GABA uptake inhibitors. | nih.gov |

| Pyridine | Various | Methoxy, hydroxyl, amino, and halogen groups | Modulates antiproliferative activity. | nih.gov |

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The constrained nature of the azetidine ring in 3-(azetidin-3-yl)pyridazine hydrochloride imparts a degree of rigidity to the molecule, which can be advantageous for binding affinity. nih.govnih.gov The puckering of the azetidine ring can be influenced by substituents and their interactions with the local environment. researchgate.net For instance, computational studies on fluorinated azetidine derivatives have shown that the ring pucker can invert depending on the charge state of the nitrogen atom. researchgate.net

The relative orientation of the azetidine and pyridazine rings is another key conformational parameter. This orientation will dictate the spatial presentation of pharmacophoric features to the target protein. Conformational analysis of related bicyclic systems has shown that different conformations can be energetically accessible, and the bioactive conformation may not be the lowest energy state in solution. nih.gov For example, the analysis of 1-(2-pyrimidinyl)piperazine derivatives revealed that specific conformations are associated with sedative-hypnotic activity. nih.gov

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry. mdpi.com Both the azetidine and pyridazine rings can be subjected to bioisosteric replacement to modulate a compound's properties.

The azetidine ring is often considered a bioisostere for other small aliphatic rings like cyclopropane (B1198618) and cyclobutane, or larger rings such as piperidine (B6355638) and piperazine. nih.govtcichemicals.com Replacing a piperidine ring with an azetidine can lead to improved physicochemical properties, such as reduced lipophilicity and increased metabolic stability, while maintaining or improving biological activity. researchgate.netblumberginstitute.org For example, spiro-azetidines are considered bioisosteres of morpholine (B109124) and piperazine. tcichemicals.com

The pyridazine ring can also be replaced with other heterocyclic systems. mdpi.com For example, in some contexts, a pyridine-N-oxide has been successfully replaced by a 2-difluoromethylpyridine, leading to enhanced biological activity. nih.gov The choice of bioisostere depends on the specific interactions the pyridazine ring makes with its target. The two adjacent nitrogen atoms in the pyridazine ring offer unique hydrogen bonding capabilities that are a key consideration in bioisosteric design. nih.gov

The following table provides examples of bioisosteric replacements for azetidine and pyridazine moieties.

| Original Moiety | Bioisosteric Replacement | Rationale/Effect | Reference |

| Azetidine | Piperidine, Piperazine | Modulation of physicochemical properties and biological activity. | researchgate.netblumberginstitute.org |

| Azetidine | Spiro-oxetane | Introduction of sp3 character, improved solubility. | tcichemicals.com |

| Pyridazine | Pyridine-N-oxide, 2-Difluoromethylpyridine | Alteration of electronic properties and biological activity. | nih.gov |

| Pyridazine | Other diazines (e.g., pyrimidine (B1678525), pyrazine) | Modification of hydrogen bonding patterns and dipole moment. | nih.gov |

| Carboxylic Acid | Tetrazole | Mimicking the acidic properties with a different chemical scaffold. | nih.gov |

Computational Chemistry and In Silico Approaches

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of new drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. rjptonline.org This method is widely used to understand the binding mode of pyridazine and azetidine-containing compounds. rjptonline.orgnih.govnih.govresearchgate.net For a compound like this compound, docking studies could be employed to predict its binding pose within the active site of a specific biological target.

For instance, docking studies of novel triazolo[4,3-b]pyridazine derivatives identified key interactions within the ATP-binding site of c-Met and Pim-1 kinases. rsc.org Similarly, docking of azetidin-2-one (B1220530) derivatives into the active site of the enoyl-acyl carrier protein reductase enzyme from E. coli helped to rationalize their antibacterial activity. rjptonline.org These studies typically identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

While no specific molecular docking studies for this compound are publicly available, the methodology would involve preparing a 3D model of the compound and docking it into the binding site of a hypothesized target. The results would provide insights into its potential mechanism of action and guide further SAR studies.

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. A key application of molecular modeling is the development of pharmacophore models. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govsemanticscholar.orgdovepress.comdovepress.comtandfonline.com

Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or from the structure of the target's binding site (structure-based). For the azetidinyl pyridazine scaffold, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors from the pyridazine nitrogens and the azetidine nitrogen, as well as hydrophobic and aromatic features.

For example, a pharmacophore model for aminopyridazine derivatives of GABA acting as selective GABA-A receptor antagonists highlighted the importance of hydrophobicity and aromaticity at the sixth position of the pyridazine nucleus. semanticscholar.orgdovepress.com Such models are valuable for virtual screening of compound libraries to identify new potential hits and for guiding the design of new analogs with improved activity.

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and geometric properties of novel chemical entities. mdpi.com For pyridazine derivatives, DFT methods are employed to calculate a range of molecular descriptors that help in understanding their reactivity and potential biological activity. mdpi.comresearchgate.netgsconlinepress.com These calculations provide insights into the molecular structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. mdpi.comresearchgate.net

Key parameters derived from DFT calculations for pyridazine scaffolds include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is related to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency for electron donation.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the molecule's capacity to accept electrons. A lower E_LUMO value points to a greater propensity for electron acceptance.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally correlates with higher reactivity. researchgate.net

Global Hardness (η) and Softness (S): These parameters further describe the molecule's reactivity, with softer molecules being generally more reactive. gsconlinepress.com

These theoretical calculations offer a foundational understanding of the molecule's intrinsic properties, which can be correlated with experimental findings and guide the synthesis of more potent and selective analogs. mdpi.comresearchgate.net For instance, DFT studies on various pyridazine derivatives have been used to rationalize their observed activities, such as in corrosion inhibition and antibacterial action, by correlating calculated parameters with experimental efficacy. mdpi.comresearchgate.net

Table 1: Key Quantum Chemical Descriptors Calculated for Pyridazine Derivatives using DFT

| Descriptor | Symbol | Significance in Medicinal Chemistry |

| Energy of the Highest Occupied Molecular Orbital | E_HOMO | Relates to the molecule's electron-donating ability. |

| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Indicates the molecule's electron-accepting ability. |

| Energy Gap | ΔE | Correlates with chemical reactivity and stability. |

| Dipole Moment | μ | Influences solubility and membrane permeability. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

| Global Softness | S | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | Describes the power to attract electrons. |

| Electrophilicity | ω | Measures the propensity to accept electrons. |

This table is a generalized representation based on common quantum chemical studies of pyridazine derivatives. mdpi.comgsconlinepress.com

Prediction of Molecular Interactions and Binding Modes

Understanding how a ligand binds to its biological target is fundamental to drug design. Molecular docking is a computational technique widely used to predict the preferred orientation and binding affinity of a molecule within the active site of a protein. mdpi.comnih.gov For azetidinyl pyridazine scaffolds, docking studies provide crucial insights into the specific amino acid residues they are likely to interact with, guiding further optimization. nih.gov

The pyridazine moiety itself is a versatile hydrogen bond acceptor due to its two nitrogen atoms. nih.gov X-ray crystallography and molecular modeling studies of various pyridazine-containing compounds have revealed their capacity to form key interactions within protein binding pockets. nih.gov For example, the aminopyridazine group in some compounds has been shown to form a dual hydrogen-bonding interaction, mimicking the acetamide (B32628) moiety of acetylated lysine. nih.gov In other cases, a pyridazine nitrogen atom can interact with a target protein via a water-mediated hydrogen bond. nih.gov

In the context of kinase inhibition, a common area of application for pyridazine derivatives, docking simulations can predict how the scaffold orients itself within the ATP-binding pocket. nih.govwikipedia.org These studies often reveal hydrogen bonds with backbone residues, such as Met-318 in the Abl kinase domain, and van der Waals interactions with hydrophobic residues. wikipedia.org The azetidine ring, with its defined stereochemistry, can position substituents to access specific sub-pockets within the active site, enhancing both potency and selectivity. For example, in the development of Bcr-Abl inhibitors, azetidine derivatives were introduced to improve hydrogen bonding interactions with specific residues like Ile-360 and His-361. wikipedia.org

Pharmacological Target Identification

The versatile structure of the azetidinyl pyridazine scaffold allows it to interact with a wide range of biological targets, including enzymes, receptors, ion channels, and transporters.

Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinase 2, Stearoyl-CoA Desaturase, Phosphodiesterases, Cyclooxygenase, Thromboxane A2 Synthase)

The pyridazine core is a privileged scaffold in the development of enzyme inhibitors, particularly protein kinase inhibitors. wikipedia.orgnih.govnih.gov Numerous pyridazine derivatives have been synthesized and evaluated for their anticancer properties by targeting various kinases involved in cell signaling and proliferation. nih.govnih.gov

Kinase Inhibition: Pyridazine-containing compounds have been developed as inhibitors of various kinases. For example, derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov Molecular docking studies of pyridazinone-based diarylurea derivatives targeting VEGFR-2 have shown key hydrogen bond interactions with residues such as ASP1046, CYS919, and GLU885 in the active site. nih.gov Similarly, pyridazine-pyrazoline hybrids have demonstrated inhibitory effects on EGFR. nih.gov While direct studies on this compound for these specific enzymes are not widely published, the broader class of azetidine- and pyridazine-containing kinase inhibitors, such as ponatinib (B1185) (which contains an imidazo[1,2-b]pyridazine (B131497) core), highlights the potential of this scaffold. wikipedia.org The azetidine group in related kinase inhibitors has been shown to improve binding interactions. wikipedia.org

Other Enzymes: The pyridazine scaffold has been explored for activity against other enzyme classes as well. For instance, pyridazine derivatives have been investigated as glutaminase (B10826351) (GLS1) inhibitors, which is a target in cancer metabolism. nih.gov

Receptor Ligand Binding Studies (e.g., Histamine H3 Receptor, NMDA Receptor, GABA Receptor)

The structural features of azetidinyl pyridazines make them suitable candidates for ligands that bind to various neurotransmitter and other cell-surface receptors. The basic nitrogen atoms in the pyridazine and azetidine rings can act as key pharmacophoric elements for receptor interaction. While specific studies on this compound for the listed receptors are limited in publicly available literature, the general scaffold is of interest in neuroscience and related fields. The pyridazine heterocycle is known for its application in drug discovery targeting a range of biological systems. nih.gov

Ion Channel Modulation (e.g., Voltage-Gated Sodium Channels, hERG Potassium Channel)

Ion channels are critical targets in cardiovascular and neurological diseases. The potential for small molecules to modulate the activity of these channels is a significant area of research. Pyridazine-containing compounds have been evaluated for their effects on various ion channels. A crucial aspect of preclinical drug development is assessing the potential for off-target effects, such as the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias. The evaluation of any new chemical entity, including those with an azetidinyl pyridazine scaffold intended for systemic use, would typically involve screening for hERG liability.

Transporter Inhibition (e.g., Monocarboxylate Transporter 4)

Future Perspectives in Azetidinyl Pyridazine Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of azetidinyl pyridazines involves the construction of two key heterocyclic rings, a process that presents distinct challenges. The azetidine (B1206935) ring's four-membered structure is characterized by considerable ring strain, making its synthesis a complex task. rsc.orgmedwinpublishers.com Concurrently, the creation of the pyridazine (B1198779) ring requires precise control over regioselectivity. Future synthetic research will prioritize efficiency, sustainability, and versatility.

Key areas of development include:

Advanced Cycloaddition and Cyclization Strategies: Cycloaddition and cyclization are fundamental methods for forming the azetidine ring. medwinpublishers.com Innovations are expected in photocatalysis-driven reactions, which can generate a wide variety of azetidines under mild conditions. sciencedaily.com For the pyridazine core, methods like the inverse electron demand Diels-Alder (iEDDA) reaction offer a high-yield, metal-free, and regioselective route to functionalized pyridazines from precursors like 1,2,3-triazines. organic-chemistry.org This approach provides a sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.org

One-Pot and Tandem Reactions: To streamline synthesis, researchers are developing novel one-pot, multi-step processes. For instance, a sequence involving a phosphine-catalyzed Rauhut-Currier reaction, a Diels-Alder reaction, and subsequent deprotection/aromatization has been used to create tetra-substituted pyridazines efficiently. researchgate.net

Broadening Substrate Scope: New methodologies aim to tolerate a wider range of functional groups, allowing for the creation of more diverse compound libraries. organic-chemistry.orgresearchgate.net For example, a TBAI/K2S2O8-promoted [4+2] annulation of ketene N,S-acetals provides straightforward access to various trisubstituted pyridazines with good functional group tolerance. researchgate.net The ability to easily introduce substituents is crucial for medicinal chemistry applications. rjptonline.org

These advancements will reduce reaction times, minimize the need for complex purification, lower catalyst loading, and operate under milder conditions, making the synthesis of azetidinyl pyridazine derivatives more practical and environmentally friendly. organic-chemistry.orgresearchgate.net

Exploration of Diverse Substitution Patterns for Optimized Bioactivity

The biological activity of the azetidinyl pyridazine scaffold is highly dependent on the nature and position of its substituents. A primary future objective is to systematically explore diverse substitution patterns to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Structure-activity relationship (SAR) studies have shown that even minor modifications can lead to significant changes in biological effect. For example, in a series of pyridazinone derivatives tested for antibacterial activity, the introduction of an ethyl ester group at the N-1 position decreased activity, whereas the subsequent hydrolysis of that ester to a carboxylic acid enhanced activity against certain Gram-negative bacteria. mdpi.com Similarly, in the development of pyridazine-based EGFR inhibitors, specific hybrid structures of pyridazine-pyrazoline exhibited excellent inhibitory effects, surpassing the reference drug Erlotinib in some cases. nih.gov

Future research will likely focus on:

Systematic Library Synthesis: Creating focused libraries of compounds where specific positions on both the azetidine and pyridazine rings are systematically varied.

Bioisosteric Replacement: Employing bioisosteric replacements to improve physicochemical properties. The pyridazine ring itself is sometimes considered an advantageous substitute for a phenyl ring, as it is less lipophilic and possesses unique polarity and hydrogen-bonding capabilities. nih.gov

Target-Specific Modifications: Tailoring substituents to optimize interactions with specific biological targets. For instance, potent and orally bioavailable stearoyl-CoA desaturase (SCD) inhibitors have been identified based on an azetidinyl pyridazine scaffold. nih.gov Further modifications could alter tissue distribution to enhance efficacy for metabolic diseases. nih.gov

Below is a table summarizing how different substitution patterns on pyridazine-related cores have influenced biological outcomes in various studies.

| Scaffold/Derivative | Substitution/Modification | Target/Activity | Observed Effect |

| Pyridazin-3(2H)-one | Hydrolysis of N-1 ethyl ester to a carboxylic acid | Antibacterial (Gram-negative) | Increased activity against P. aeruginosa and A. baumannii mdpi.com |

| Pyridazine-pyrazoline hybrid | Phenyl and substituted phenyl groups on pyrazoline | EGFR Inhibition | Compounds exhibited IC50 values (0.65–0.84 µM) superior to Erlotinib (0.95 µM) nih.gov |

| Azetidinyl pyridazine | Core scaffold | Stearoyl-CoA Desaturase (SCD) Inhibition | Potent and orally bioavailable inhibitors identified nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Cyclization with carbon disulphide | Anti-HAV (Hepatitis A Virus) | Resulting triazine-thione derivative showed the highest antiviral activity in the series nih.gov |

Advanced Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process, and its application in azetidinyl pyridazine research is set to expand significantly. These methods provide deep insights into molecular interactions, predict properties, and guide the synthesis of more effective compounds, thereby reducing reliance on traditional trial-and-error approaches. sciencedaily.com

Key computational techniques being employed include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to model the interaction of pyridazine derivatives with targets like EGFR, CDK-2, and various bacterial proteins. mdpi.comnih.govmdpi.com Docking studies can reveal crucial binding interactions, such as hydrogen bonds and π-stacking, that are vital for bioactivity. nih.govmdpi.com For example, docking simulations showed that the pyrazolo-pyridazine scaffold binds effectively within the hinge region of CDK-2. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of a ligand-protein complex over time. researchgate.net This method helps confirm the stability of binding modes predicted by docking.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic properties of molecules, such as their geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. mdpi.com These calculations help in understanding the relationship between a molecule's electronic structure and its biological activity. mdpi.com

ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. mdpi.commdpi.com These predictions help identify candidates with good drug-like characteristics early in the design phase, ensuring compliance with criteria like Lipinski's rules. mdpi.commdpi.com

A recent breakthrough involves using computational models to predict the feasibility and yield of reactions for synthesizing azetidines, guiding chemists to select the most promising substrates before entering the lab. sciencedaily.com The continued integration of these advanced computational tools will enable a more rational, hypothesis-driven design of novel azetidinyl pyridazine derivatives.

Expanding the Scope of Biological Applications for the Azetidinyl Pyridazine Core

The pyridazine heterocycle is a versatile scaffold found in compounds with a vast array of pharmacological activities. rjptonline.orgresearchgate.net While initial interest in specific azetidinyl pyridazines has focused on areas like SCD inhibition, the core structure holds potential across a much broader therapeutic landscape. nih.gov Future research will aim to unlock this potential by screening these compounds against new and diverse biological targets.

Promising areas for expansion include:

Oncology: Pyridazine derivatives have shown significant potential as anticancer agents by targeting crucial kinases. nih.govresearchgate.net Novel pyridazine-pyrazoline hybrids have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and inducers of apoptosis. nih.gov Fused pyrazolo-pyridazine derivatives have also been investigated as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK-2). mdpi.com

Infectious Diseases: The azetidine and pyridazine moieties are both associated with potent antimicrobial properties. nih.gov Azetidine derivatives have demonstrated bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. acs.org Pyridazine compounds have shown broad-spectrum effectiveness against various bacterial and fungal species. researchgate.netnih.gov This dual precedent makes the azetidinyl pyridazine scaffold a compelling candidate for developing new agents against resistant pathogens and viruses, such as the Hepatitis A Virus (HAV). nih.gov

Metabolic Diseases: Beyond SCD inhibition for obesity, pyridazine derivatives have been explored as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for the treatment of type 2 diabetes. researchgate.net

Neurodegenerative Diseases: Certain pyridazine-containing compounds are used in the management of neurodegenerative conditions like Alzheimer's and Parkinson's disease, suggesting another potential avenue for exploration. researchgate.net

The inherent polarity, robust hydrogen-bonding capacity, and unique physicochemical properties of the pyridazine ring make it a valuable component in drug design, opening the door to a wide range of future therapeutic applications. nih.gov

Q & A

Q. What synthetic routes are recommended for 3-(Azetidin-3-yl)pyridazine hydrochloride, and how is purity validated?

Methodological Answer: The synthesis of azetidine-containing compounds often involves nucleophilic substitution or coupling reactions. For example:

- Route 1 : Reacting azetidine precursors (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride) with pyridazine derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane or acetonitrile (40–60°C, 12–24 hours) .

- Route 2 : Functionalizing pyridazine cores with azetidine moieties via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in tetrahydrofuran/water mixtures at reflux .

Q. Purity Validation :

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Elemental Analysis : Verify Cl⁻ content (~14–15% for hydrochloride salts) .

- X-ray Crystallography : Confirm crystal structure and hydrogen-bonding patterns in solid-state forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ for cross-coupling efficiency. Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time versus conventional heating .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azetidine intermediates, while mixed solvents (THF/H₂O) improve coupling reactions .

- Temperature Gradients : Use kinetic studies (e.g., 40–80°C) to identify ideal conditions for minimizing side reactions (e.g., ring-opening of azetidine) .

Q. How should researchers address discrepancies in solubility data across solvents?

Methodological Answer:

| Solvent | Reported Solubility (mg/mL) | Source |

|---|---|---|

| Water | 38.9 | |

| Ethanol | 84.2 | |

| DMSO | 68.4 |

Q. What strategies enhance the biological activity of azetidine-pyridazine derivatives?

Methodological Answer:

Q. How can contradictions in biological assay data between studies be resolved?

Methodological Answer:

- Assay Standardization :

- Data Reproducibility :

- Replicate assays in triplicate with blinded analysis.

- Publish raw data (e.g., absorbance/fluorescence readings) for transparency .

Q. What handling protocols mitigate stability issues during storage?

Methodological Answer:

- Storage Conditions :

- Stability Monitoring :

Q. How can microwave-assisted synthesis improve scalability?

Methodological Answer:

- Case Study : Microwave irradiation (150 W, 100°C) reduced reaction time for 3,6-dichloropyridazine derivatives from 24 hours to 30 minutes with 85% yield .

- Parameters to Optimize :

- Power output (100–300 W) and ramp time (5–10 min) to prevent thermal decomposition.

- Solvent selection (e.g., ethanol > DMF for lower boiling points) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.